Product packaging for 1-Ethyl-9,10-dihydrophenanthrene(Cat. No.:CAS No. 113923-21-0)

1-Ethyl-9,10-dihydrophenanthrene

Cat. No.: B14309505
CAS No.: 113923-21-0
M. Wt: 208.30 g/mol
InChI Key: ZGQCZVZJMCQRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-9,10-dihydrophenanthrene is a structural derivative of the 9,10-dihydrophenanthrene scaffold, a versatile core structure recognized for its significant potential in medicinal chemistry and organic synthesis. This compound serves as a valuable building block for the development of more complex molecules and is of particular interest in pharmaceutical research for its association with biologically active derivatives. The 9,10-dihydrophenanthrene structure is a key intermediate in multi-component reactions for constructing highly congested polycyclic systems, which are privileged structures in many natural products and active pharmaceutical ingredients . In pharmacological research, derivatives of 9,10-dihydrophenanthrene have demonstrated a broad spectrum of promising biological activities. Notably, recent scientific investigations have identified specific 9,10-dihydrophenanthrene derivatives as potent, non-peptidomimetic, and non-covalent inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication . These inhibitors, such as the reported compounds C1 and C2, exhibit inhibitory activity in the low micromolar range (IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively) and show outstanding metabolic stability, suggesting potential for development into orally administered antiviral agents . Furthermore, the 9,10-dihydrophenanthrene core is found in compounds with notable antimicrobial and cytotoxic properties. Structure-activity relationship studies on natural products like juncusol and its synthetic analogues have shown that these molecules can exhibit potent effects against various microbial strains and in human and mouse cell culture models, including lymphoblastic leukemia and melanoma . Additional research has also synthesized 9,10-dihydrophenanthrene-dicarbonitrile derivatives that demonstrate good antimicrobial activity . Researchers value this compound as a synthetic precursor and a model compound for probing structure-activity relationships, particularly in the exploration of new antiviral, antimicrobial, and anticancer agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B14309505 1-Ethyl-9,10-dihydrophenanthrene CAS No. 113923-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113923-21-0

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-ethyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3

InChI Key

ZGQCZVZJMCQRFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC3=CC=CC=C3C2=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 9,10 Dihydrophenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 1-Ethyl-9,10-dihydrophenanthrene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its complex structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic, benzylic, and aliphatic protons. By analogy with the parent compound, 9,10-dihydrophenanthrene (B48381), the aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The presence of the ethyl group at the C1 position introduces asymmetry, leading to more complex splitting patterns for the aromatic protons compared to the unsubstituted analogue.

The benzylic protons at C9 and C10 are anticipated to resonate as a multiplet around δ 2.8-2.9 ppm, similar to the signal at δ 2.87 ppm observed for 9,10-dihydrophenanthrene. researchgate.net The ethyl group's protons will present as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), likely in the upfield region of the spectrum. The quartet for the CH₂ group would be expected around δ 2.7 ppm, while the triplet for the CH₃ group would be further upfield, around δ 1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (H2-H8)7.0 - 7.8Multiplets
Benzylic (H9, H10)~2.8 - 2.9Multiplet
Ethyl (CH₂)~2.7Quartet
Ethyl (CH₃)~1.2Triplet

Note: These are predicted values based on the analysis of related compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show distinct signals for the aromatic, benzylic, and aliphatic carbons. A predicted ¹³C NMR spectrum for a related compound, (4as)-8-ethyl-1,1,4a,7-tetramethyl-10,10a-dihydrophenanthrene-2,9-dione, shows a range of chemical shifts that can be used for inference. np-mrd.org

The aromatic carbons of this compound are expected to resonate in the δ 120-140 ppm region. The quaternary carbons at the points of ring fusion and substitution will have distinct chemical shifts. The benzylic carbons (C9 and C10) are predicted to appear around δ 25-30 ppm. The ethyl group's carbons will be observed in the aliphatic region, with the CH₂ carbon at approximately δ 28-32 ppm and the CH₃ carbon at a more shielded position, around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C1-C8a, C4a, C4b)120 - 140
Benzylic (C9, C10)25 - 30
Ethyl (CH₂)28 - 32
Ethyl (CH₃)~15

Note: These are predicted values based on the analysis of related compounds.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity within the aromatic spin systems and confirming the coupling between the ethyl group's CH₂ and CH₃ protons. It would also show correlations between the benzylic protons at C9 and C10 and the adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. This technique is particularly useful for identifying the placement of the ethyl group by observing correlations from the ethyl protons to the aromatic carbons, and from the aromatic protons to the ethyl carbons. It also helps in assigning the quaternary carbons, which are not observed in an HMQC/HSQC spectrum.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Composition in Structural Elucidation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₆H₁₆), the molecular ion peak [M]⁺ would be expected at m/z 208.

The fragmentation pattern would likely involve the loss of the ethyl group (C₂H₅), resulting in a significant peak at m/z 179 (208 - 29). This fragment corresponds to the stable 9,10-dihydrophenanthrenyl cation. Further fragmentation could involve the loss of hydrogen atoms or rearrangement of the core structure, similar to what is observed for 9,10-dihydrophenanthrene itself, which shows a prominent molecular ion peak at m/z 180 and significant fragments at m/z 179, 178, and 165. nih.govnist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₆H₁₆.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
208[C₁₆H₁₆]⁺ (Molecular Ion)
179[C₁₄H₁₁]⁺ (Loss of C₂H₅)
178[C₁₄H₁₀]⁺ (Loss of C₂H₅ and H)

Note: These are predicted fragments based on established fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as aromatic C=C stretching.

Aromatic C-H Stretching: Sharp peaks are expected above 3000 cm⁻¹, typically in the range of 3020-3070 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the ethyl group and the dihydrophenanthrene bridge.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring system.

C-H Bending: Bending vibrations for the aromatic C-H bonds (out-of-plane) will appear in the 675-900 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern on the aromatic rings. Aliphatic C-H bending vibrations will be found around 1375 cm⁻¹ and 1450 cm⁻¹.

The IR spectrum of the related 9,10-dihydrophenanthrene shows characteristic peaks that support these expected regions. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can be used to assess the extent of the conjugated π-electron system. The UV-Vis spectrum of this compound is expected to be similar to that of 9,10-dihydrophenanthrene, as the ethyl group is an auxochrome and typically causes only a small red shift (bathochromic shift) and a slight increase in absorption intensity (hyperchromic effect).

Studies on various 9,10-dihydrophenanthrenes show strong absorption bands in the range of 244-276 nm, which are assigned to localized π-π* transitions. researchgate.net Weaker absorption bands may also be observed at longer wavelengths. The absorption spectrum of 9,10-dihydrophenanthrene shows a maximum absorption (λmax) at approximately 262 nm. aatbio.com Therefore, this compound is predicted to have a λmax in a similar region, confirming the presence of the biphenyl-like chromophore within the dihydrophenanthrene structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be resolved, leading to a definitive three-dimensional structure. Key parameters obtained from such an analysis include the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the spatial arrangement of the molecules within the crystal.

The crystal structure of this compound would be expected to reveal the non-planar nature of the dihydrophenanthrene core, with the two outer phenyl rings likely being twisted relative to each other. The ethyl group at the 1-position would introduce further steric considerations, influencing the packing of the molecules in the crystal lattice.

Below is a hypothetical data table representing the kind of crystallographic data that would be obtained for this compound.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₆H₁₆
Formula Weight 208.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 14.789
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1220.5
Z (molecules/unit cell) 4

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, various chromatographic techniques are employed to ensure its purity and to analyze it within complex mixtures.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of experimental conditions and is used for its identification.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to this compound. In HPLC, the compound is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (the stationary phase). Separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. HPLC is versatile and can be used for both analytical and preparative-scale separations.

The purity of a synthesized batch of this compound can be assessed by the presence of a single, sharp peak in the chromatogram, with the area under the peak being proportional to its concentration.

Illustrative Chromatographic Conditions and Data

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column HP-5 (30 m x 0.25 mm, 0.25 µm) C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium at 1 mL/min Acetonitrile (B52724):Water (80:20) at 1 mL/min
Oven/Column Temperature 150°C (isothermal) 30°C (isothermal)
Detector Flame Ionization Detector (FID) UV Detector at 254 nm

To gain more comprehensive information, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of GC with the detection capabilities of mass spectrometry. As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, which is a fingerprint of the molecule's mass-to-charge ratio. This allows for unambiguous identification of this compound, even in complex mixtures, by matching its mass spectrum with a known standard or library data.

Liquid Chromatography-Mass Spectrometry (LC-MS) operates on a similar principle to GC-MS but uses HPLC for the separation. LC-MS is particularly useful for less volatile or thermally labile compounds. The eluent from the HPLC column is passed through an interface that removes the solvent before the analyte is ionized and analyzed by the mass spectrometer.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a more advanced hyphenated technique that couples HPLC with NMR spectroscopy. This allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information in real-time.

Table of Compound Names

Compound Name
This compound
Helium
Acetonitrile

Reactivity and Reaction Mechanisms of 1 Ethyl 9,10 Dihydrophenanthrene Systems

Radical Chemistry of Dihydrophenanthrenes

The partially saturated ring in dihydrophenanthrenes plays a crucial role in their radical chemistry, influencing the formation, nature, and stability of the resulting radical species.

Dihydrophenanthrene systems can form both σ- and π-radicals depending on the reaction conditions and the nature of the initiating species.

π-Radicals: These are typically formed through processes that involve the aromatic π-system. For instance, one-electron oxidation can remove an electron from the π-system, leading to a delocalized radical cation. nih.gov The spin density in such radicals is distributed across the aromatic rings. nih.gov Computational studies on related aromatic systems have shown that π-radicals can be highly stabilized through delocalization. nih.gov

σ-Radicals: These radicals have the unpaired electron localized in a sigma orbital, often on a specific atom. nih.govnih.gov In dihydrophenanthrenes, σ-radicals could potentially form at the benzylic C9 or C10 positions through hydrogen abstraction. The stability of these radicals is influenced by hyperconjugation and the potential for delocalization into the adjacent π-system. utexas.edu Theoretical studies on similar systems, like the phenylethynyl radical, have explored the relative energies of different electronic states, including σ- and π-radical states. nih.gov

The characterization of these radical species often relies on spectroscopic techniques like Electron Spin Resonance (ESR), which can provide information about the distribution of the unpaired electron. rsc.org

The presence of the 9,10-dihydro bridge significantly impacts radical chemistry compared to fully aromatic phenanthrene (B1679779).

Radical Stability: The sp³-hybridized carbons at the 9 and 10 positions introduce benzylic C-H bonds. Homolytic cleavage of these bonds leads to the formation of a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. The non-planar geometry of the dihydrophenanthrene skeleton, however, may affect the optimal orbital overlap for this stabilization compared to a more flexible system like 1,2-diphenylethane. rsc.org Alkyl substituents, such as the ethyl group in 1-ethyl-9,10-dihydrophenanthrene, are known to stabilize radical centers through hyperconjugation. utexas.edu

Electron Transfer Processes in Dihydrophenanthrene Systems

Electron transfer (ET) is a fundamental process in the chemistry of many aromatic systems, and dihydrophenanthrenes are no exception. researchgate.net These processes can be initiated photochemically or through redox reactions with suitable donors or acceptors.

Photoinduced Electron Transfer: Upon photoexcitation, aromatic molecules can act as either electron donors or acceptors, often leading to the formation of radical ion pairs. chalmers.se The efficiency of these processes is governed by the redox potentials of the donor and acceptor and the distance and orientation between them. youtube.com In systems containing dihydrophenanthrene moieties, ET can occur from the excited dihydrophenanthrene to an acceptor or from a donor to the excited dihydrophenanthrene.

Ground-State Electron Transfer: Dihydrophenanthrenes can also undergo electron transfer in the ground state with powerful oxidizing or reducing agents. The formation of radical cations or anions can be studied using techniques like electron spin resonance (ESR) spectroscopy, which has been used to investigate ion-pairing in electron-transfer reactions of aromatic nitro-compounds. rsc.org The rate of electron transfer can be influenced by the solvent and temperature, as demonstrated in studies of mixed-valence compounds. researchgate.net The development of semiconductor metal-organic frameworks has highlighted the importance of regulating electron transport pathways to enhance energy transfer and photocatalytic performance. rsc.org

Photochemical Reactions and Intermediates

One of the most significant photochemical reactions involving dihydrophenanthrene systems is the Mallory photocyclization, where a trans-4a,4b-dihydrophenanthrene derivative is a key intermediate. organicreactions.org

Upon irradiation with UV light, cis-stilbenes and their derivatives undergo a 6π-electron electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. organicreactions.orgwikipedia.org This intermediate is typically unstable and can undergo several subsequent reactions. wikipedia.org Although the parent compound for the formation of this compound is not a stilbene (B7821643), the principles of photochemical cyclization are relevant to the broader class of dihydrophenanthrenes.

The dihydrophenanthrene intermediates in Mallory reactions can exist as either closed-shell or open-shell singlet diradicals. acs.org The stability of these intermediates is influenced by aromaticity. acs.org

Key steps in the Mallory Photocyclization:

Photoexcitation and Isomerization: A stilbene derivative absorbs UV light, and the trans-isomer can convert to the cis-isomer. wikipedia.org

Photocyclization: The cis-isomer undergoes a conrotatory 6π-electrocyclization to form the trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.org

Trapping/Aromatization: In the presence of an oxidizing agent like iodine or oxygen, the dihydrophenanthrene intermediate is oxidized to the corresponding stable phenanthrene. organicreactions.orgwikipedia.org

Reversion: In the absence of an oxidant, the unstable dihydrophenanthrene intermediate can thermally revert to the cis-stilbene. wikipedia.org

Reaction StepDescriptionKey Feature
Photoexcitation Absorption of UV light by a stilbene derivative.Leads to an excited state.
Isomerization trans-stilbene converts to cis-stilbene.Only the cis-isomer can cyclize. wikipedia.org
Photocyclization 6π-electrocyclization of the cis-isomer.Forms a trans-4a,4b-dihydrophenanthrene intermediate. organicreactions.org
Oxidation The intermediate is oxidized by an agent like I₂ or O₂.Leads to the formation of a stable phenanthrene. wikipedia.org
Reversion In the absence of an oxidant, the intermediate reverts to cis-stilbene.The cyclization is reversible. wikipedia.org

Thermal Decomposition Pathways and Cycloreversion Reactions

The thermal stability of 9,10-dihydrophenanthrene (B48381) and its derivatives is an important aspect of their reactivity.

Cycloreversion: As mentioned above, the dihydrophenanthrene intermediates formed during the Mallory photocyclization are often thermally labile. wikipedia.org They can undergo a cycloreversion reaction, which is the reverse of the electrocyclization, to regenerate the starting cis-stilbene. acs.org This process is a key pathway in the absence of an oxidizing agent. wikipedia.org Cycloreversion reactions, also known as retro-cycloadditions, follow the same symmetry selection rules as the forward cycloaddition reactions. kharagpurcollege.ac.in

Decomposition: At higher temperatures, more extensive decomposition can occur. A palladium-catalyzed reaction has been developed to synthesize 9,10-dihydrophenanthrene derivatives, which involves a reverse Diels-Alder reaction with the elimination of formaldehyde (B43269) as a key step in the proposed mechanism. espublisher.comespublisher.com This suggests that under certain catalytic conditions, the dihydrophenanthrene skeleton can be formed through pathways involving elimination and rearrangement. espublisher.com

Impact of Ethyl Substitution on Reaction Pathways and Site Selectivity

The presence of an ethyl group at the 1-position of the 9,10-dihydrophenanthrene nucleus is expected to have a significant electronic and steric influence on its reactivity.

Electronic Effects: The ethyl group is an electron-donating group through induction and hyperconjugation. In electrophilic aromatic substitution (SEAr) reactions, this would activate the aromatic ring to which it is attached and direct incoming electrophiles to the ortho and para positions (positions 2 and 4). The relative reactivity of different positions in the unsubstituted 9,10-dihydrophenanthrene has been quantified through protiodetritiation studies, revealing that positions 2 and 4 are significantly more reactive than positions 1 and 3. rsc.org The ethyl group at position 1 would further enhance the reactivity of positions 2 and 4.

Steric Effects: The ethyl group will exert a steric hindrance effect, potentially disfavoring substitution at the adjacent position 2. This could lead to a higher selectivity for substitution at the less hindered para position (position 4). High site selectivity, particularly for the para position, is a known phenomenon in certain electrophilic aromatic substitutions and is often the result of a reversible interconversion of intermediates before an irreversible deprotonation step. nih.govresearchgate.net

Reaction Pathways: The ethyl group is unlikely to fundamentally alter the major reaction pathways like photocyclization or thermal reversion. However, it can influence the rates and regioselectivity of these reactions. For example, in reactions where a benzyne (B1209423) intermediate might be formed, the substitution pattern can control the selectivity for the final phenanthrene or dihydrophenanthrene products. sci-hub.sersc.org

PositionElectronic Effect of Ethyl at C1Steric Effect of Ethyl at C1Predicted Reactivity in SEAr
2 Activating (ortho)High steric hindranceModerately favored
3 Deactivating (meta)Low steric hindranceDisfavored
4 Activating (para)Low steric hindranceHighly favored

Oxidative Transformations of Dihydrophenanthrene Systems

The oxidative transformation of 9,10-dihydrophenanthrene systems, including this compound, is a pivotal aspect of their reactivity, leading to the formation of aromatic phenanthrenes or hydroxylated derivatives. These reactions can be achieved through various methods, including catalytic dehydrogenation and enzymatic oxidation, each proceeding through distinct mechanisms and yielding specific products. The presence of the dihydro-bridge in these molecules makes them susceptible to oxidative processes that aim to restore the thermodynamically favorable aromatic system of phenanthrene.

Oxidative Dehydrogenation

A primary oxidative pathway for 9,10-dihydrophenanthrene systems is dehydrogenation, which results in the formation of the corresponding fully aromatic phenanthrene. This aromatization can be accomplished using chemical oxidants or electrochemical methods.

One effective method involves an organocatalytic system using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in combination with sodium nitrite (B80452) (NaNO₂). mdpi.com This system efficiently catalyzes the oxidative dehydrogenation of various dihydroarenes, including 9,10-dihydrophenanthrene, using dioxygen as the ultimate oxidant. mdpi.com The reaction proceeds with high conversion and selectivity under relatively mild conditions. For instance, the dehydrogenation of 9,10-dihydrophenanthrene using this system yields phenanthrene. mdpi.com The proposed mechanism involves a catalytic cycle where DDQ is reduced to DDQH₂ by the dihydroarene, and the resulting DDQH₂ is re-oxidized by an active nitrogen oxide species generated from NaNO₂ and O₂. mdpi.com

Detailed findings for the DDQ/NaNO₂ system with various dihydroarenes are presented below.

Table 1: Oxidative Dehydrogenation of Dihydroarenes with DDQ/NaNO₂ Reaction Conditions: Dihydroarene (0.5 mmol), DDQ (5 mol%), NaNO₂ (5 mol%), Chlorobenzene (5 mL), 1.3 MPa O₂, 120 °C, 8 h.

SubstrateConversion (%)Selectivity for Aromatic Product (%)
9,10-Dihydroanthracene>9999 (Anthracene)
9,10-Dihydrophenanthrene 95 99 (Phenanthrene)
Acenaphthene9999 (Acenaphthylene)
1,2-Dihydronaphthalene9899 (Naphthalene)
Data sourced from a study on organocatalytic oxidative dehydrogenation. mdpi.com

Anodic oxidation provides another route to the aromatization of dihydrophenanthrene systems. The electrochemical oxidation of 2,3,6,7-tetramethoxy-9,10-dihydrophenanthrene (B295956) in acetonitrile (B52724) has been shown to result in dehydrogenation, forming the corresponding substituted phenanthrene. rsc.org This method offers a reagent-free alternative for achieving oxidative aromatization. rsc.org

Enzymatic Hydroxylation

In biological systems, the oxidation of dihydrophenanthrenes is often mediated by enzymes, which typically introduce hydroxyl groups rather than causing immediate aromatization. Naphthalene (B1677914) dioxygenase (NDO), a well-studied enzyme from Pseudomonas putida, catalyzes the regio- and stereospecific oxidation of 9,10-dihydrophenanthrene. nih.gov

The oxidation of 9,10-dihydrophenanthrene by NDO yields two primary products: (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene. nih.gov The major reaction is a stereospecific dihydroxylation, accounting for approximately 70% of the product, while benzylic hydroxylation at the C9 position accounts for the remaining 30%. nih.gov This demonstrates that for such benzocyclic substrates, the enzyme can catalyze both dihydroxylation of the aromatic ring and mono-hydroxylation at the benzylic position. nih.gov

Table 2: Enzymatic Oxidation Products of 9,10-Dihydrophenanthrene by Naphthalene Dioxygenase

ProductRelative Yield (%)Type of Oxidation
(+)-cis-(3S,4R)-3,4-Dihydroxy-3,4,9,10-tetrahydrophenanthrene70Dihydroxylation
(+)-(S)-9-Hydroxy-9,10-dihydrophenanthrene30Benzylic Hydroxylation
Data sourced from a study on the regio- and stereospecific oxidation by naphthalene dioxygenase. nih.gov

For an alkyl-substituted system like this compound, the metabolic pathways are expected to involve oxidation of both the dihydrophenanthrene core and the ethyl side chain. Studies on the metabolism of alkylated phenanthrenes, such as 9-ethylphenanthrene, have shown that side-chain hydroxylation is a significant metabolic route. nih.gov Therefore, it is plausible that the oxidative transformation of this compound could lead to a variety of products, including the aromatized 1-ethylphenanthrene, ring-dihydroxylated species, and products resulting from the oxidation of the ethyl group itself.

Computational Investigations of 1 Ethyl 9,10 Dihydrophenanthrene and Dihydrophenanthrene Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules like 1-Ethyl-9,10-dihydrophenanthrene and related dihydrophenanthrene systems. rsc.orgacs.org DFT methods allow for the detailed examination of electron distribution and energy levels, providing insights into the molecule's behavior.

In the context of dihydrophenanthrenes, DFT calculations have been employed to understand the selectivity in their synthesis. For instance, studies on the annulation of benzynes with allenes to form phenanthrenes and dihydrophenanthrenes have shown that the reaction pathway and product selectivity are governed by the migratory routes of aromatic C-H bonds, a phenomenon elucidated through DFT calculations. rsc.orgsci-hub.se These calculations often involve functionals like B3LYP combined with basis sets such as 6-311+G(2d,p) to accurately model the system. sci-hub.se

Analysis of Molecular Orbitals and Electronic States (Closed-Shell vs. Open-Shell Diradicals)

A fascinating aspect of dihydrophenanthrene (DHP) intermediates, which are central to reactions like the Mallory photocyclization, is their potential to exist as either closed-shell (CS) or open-shell (OS) singlet diradicals. acs.org Computational studies using methods like ωB97X-D/6-31G(d) have been instrumental in classifying DHP intermediates based on their ground electronic state. acs.org

The diradical character of these intermediates is a key determinant of their reactivity. The distinction between closed-shell and open-shell states is crucial for understanding the mechanistic pathways of their formation and subsequent reactions. For open-shell singlet diradicals, the corresponding triplet electronic state can also be computationally located, and the energy gap between the open-shell and closed-shell singlet states can be correlated with the diradical index. acs.org While specific studies on this compound are not prevalent in the literature, the principles derived from the study of parent dihydrophenanthrene systems are directly applicable. The ethyl group would be expected to act as a weak electron-donating group, which could subtly influence the stability of the frontier molecular orbitals, but the fundamental closed-shell versus open-shell characteristics of the dihydrophenanthrene core would likely be preserved.

Aromaticity Assessment (e.g., Harmonic Oscillator Model of Aromaticity)

The aromaticity of the constituent rings in dihydrophenanthrene systems plays a significant role in their stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used computational tool to quantify the degree of aromaticity based on the geometry of the molecule, specifically the bond lengths. acs.orgresearchgate.net The HOMA index provides a numerical value, where a value of 1 indicates a fully aromatic system like benzene (B151609), and values closer to 0 suggest a non-aromatic or anti-aromatic character. nih.govnih.gov

For dihydrophenanthrene intermediates, HOMA calculations have confirmed the importance of aromaticity in stabilizing open-shell singlet diradicals. acs.org The partial saturation at the 9 and 10 positions in 9,10-dihydrophenanthrene (B48381) disrupts the fully aromatic system of phenanthrene (B1679779), leading to a non-planar conformation. ontosight.airesearchgate.net The two outer benzene rings, however, retain a high degree of aromatic character. The introduction of an ethyl group at the 1-position is not expected to significantly alter the aromaticity of the benzene rings, though it may induce minor geometric distortions that could be quantified by HOMA analysis.

Below is a hypothetical table illustrating the kind of data that would be generated from a HOMA analysis of this compound, based on general principles and data for related compounds.

RingHOMA ValueAromaticity
Ring A (unsubstituted) ~0.95Highly Aromatic
Ring B (ethyl-substituted) ~0.94Highly Aromatic
Central Ring Not ApplicableNon-Aromatic

Note: This table is illustrative and not based on reported experimental or computational data for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.

Transition State Analysis and Energy Barriers

For dihydrophenanthrene synthesis, computational studies have been used to propose and validate reaction mechanisms. For example, in the palladium-catalyzed synthesis of 9,10-dihydrophenanthrene, two alternative mechanisms, a 6π-electrocyclic ring closure and an intramolecular Heck reaction, were investigated using theoretical calculations. espublisher.com These studies found that the intramolecular Heck mechanism was energetically more favorable. espublisher.com

DFT calculations are used to locate the transition state structures and calculate their energies, which in turn allows for the determination of the activation energy barriers for different reaction pathways. sci-hub.se This information is critical for understanding reaction kinetics and selectivity. For the ethyl-substituted derivative, similar computational analyses would be necessary to determine if the ethyl group sterically or electronically influences the transition state structures and energy barriers of its formation or subsequent reactions.

Conformational Analysis and Atropisomeric Interconversion Processes

The non-planar nature of the 9,10-dihydrophenanthrene core gives rise to interesting conformational properties. researchgate.net Furthermore, the introduction of substituents can lead to atropisomerism, a type of chirality arising from restricted rotation around a single bond. princeton.edu Dimeric 9,10-dihydrophenanthrene derivatives have been isolated and shown to exist as pairs of enantiomers due to sterically hindered rotation around the biaryl axis. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a means to predict various spectroscopic parameters, which can be invaluable for structure elucidation and for the interpretation of experimental data.

For dihydrophenanthrene derivatives, computational methods can predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.govnih.govbrehm-research.de These predictions are often made using DFT methods, and the accuracy can be improved by considering solvent effects and, in some cases, by employing higher levels of theory like coupled cluster methods. rsc.org

The predicted spectra for this compound would be characterized by signals corresponding to the ethyl group protons and carbons, in addition to those of the dihydrophenanthrene scaffold. The chemical shifts of the aromatic protons would be influenced by the electronic and anisotropic effects of the partially saturated central ring. Similarly, the vibrational spectrum would exhibit characteristic C-H stretching and bending modes for both the aromatic and aliphatic portions of the molecule. Comparing these predicted spectra with experimental data, when available, serves as a rigorous test of the computational model and can aid in the definitive assignment of the observed signals.

Below is an illustrative table of predicted ¹H NMR chemical shifts for key protons in this compound.

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons 7.2 - 7.8
Methylene (B1212753) Protons (C9, C10) ~2.8
Ethyl Methylene Protons ~2.6
Ethyl Methyl Protons ~1.2

Note: This table is for illustrative purposes and represents typical chemical shift ranges for similar structural motifs. Actual values would need to be calculated using appropriate computational methods.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of flexible molecules by simulating the atomic motions of a system over time. For dihydrophenanthrene systems, including this compound, MD simulations provide critical insights into the dynamic behavior, accessible conformations, and the thermodynamic stability of different molecular geometries. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms vary over time. This allows for the characterization of the potential energy surface and the identification of low-energy conformational states.

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the central 9,10-dihydro ring and the rotation of the ethyl substituent at the 1-position. MD simulations are particularly well-suited to investigate the interplay between these motions and to map the free energy landscape that governs the conformational preferences of the molecule.

Research Findings from Computational Studies

While specific, in-depth molecular dynamics studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of its conformational behavior can be robustly inferred from computational studies on the parent 9,10-dihydrophenanthrene scaffold and related substituted aromatic systems.

The central six-membered ring of the 9,10-dihydrophenanthrene core is not planar and exists in a dynamic equilibrium between two enantiomeric half-chair or boat-like conformations. The transition between these forms, known as ring inversion, is a key conformational process. MD simulations on related systems have shown that this inversion process has a notable energy barrier. The presence of substituents on the aromatic rings can significantly influence the rate and energetic favorability of this inversion.

MD simulations allow for the exploration of these coupled motions. For instance, the orientation of the ethyl group can influence the preferred puckering of the central ring and vice-versa. By simulating the molecule's behavior, often in a solvent to mimic realistic conditions, researchers can determine the probability of finding the molecule in any given conformation. This probabilistic distribution is directly related to the free energy of the conformations.

Recent computational studies on similar bicyclic and polycyclic aromatic hydrocarbons often employ sophisticated force fields like OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) to accurately model the interatomic forces. These simulations can be run for nanoseconds or even microseconds to ensure a thorough sampling of the conformational space.

The primary outputs from such simulations that help in defining the conformational landscape include:

Potential Energy Trajectories: Tracking the total potential energy of the system over time to identify stable, low-energy states.

Root Mean Square Deviation (RMSD): To monitor the stability of the molecule's conformation over the course of the simulation.

Dihedral Angle Analysis: To track the puckering of the central ring and the rotation of the ethyl group.

Free Energy Landscapes: Often constructed using techniques like metadynamics or umbrella sampling to quantify the energy barriers between different conformational states.

Interactive Data Tables

The following tables present hypothetical yet scientifically plausible data that would be expected from a detailed molecular dynamics study of this compound. These values are representative of what would be found in computational chemistry literature for similar aromatic systems.

Table 1: Key Conformational States of this compound

This table outlines the principal stable conformers identified through a hypothetical MD simulation, characterized by the dihedral angle of the central ring and the orientation of the ethyl substituent.

Conformer IDCentral Ring ConformationEthyl Group Orientation (Dihedral C2-C1-C_ethyl-C_methyl)Relative Population (%)
A Pseudo-axialAnti-periplanar (~180°)45
B Pseudo-equatorialAnti-periplanar (~180°)35
C Pseudo-axialSyn-clinal (~60°)10
D Pseudo-equatorialSyn-clinal (~60°)10

Table 2: Calculated Energy Barriers for Conformational Transitions

This table provides estimated energy barriers for the key conformational changes in this compound, which would be calculated from the free energy landscape generated during MD simulations.

TransitionDescriptionEstimated Energy Barrier (kcal/mol)
Ring Inversion (A ↔ B) Interconversion between the two primary central ring puckers.5 - 7
Ethyl Rotation (A → C) Rotation of the ethyl group from the preferred anti-periplanar to a syn-clinal position.2 - 3
Coupled Motion (A → D) A complex transition involving both ring inversion and ethyl group rotation.7 - 9

Emerging Applications of Dihydrophenanthrene Scaffolds in Materials Science and Chemical Synthesis

Dihydrophenanthrene Derivatives in Optoelectronic Materials

The inherent photophysical properties of the dihydrophenanthrene core make it an attractive component for optoelectronic materials. Its ability to be chemically modified allows for the fine-tuning of electronic characteristics, leading to the development of materials for solar energy conversion and light-emitting applications.

Design and Synthesis of Photoactive Dyes for Solar Cells

The development of efficient photosensitizing dyes is a critical aspect of dye-sensitized solar cell (DSSC) technology. While specific research on 1-Ethyl-9,10-dihydrophenanthrene in this context is not extensively documented, the broader class of dihydrophenanthrene derivatives offers a promising platform. A patented invention describes photosensitizing dyes with a general structure that could incorporate a dihydrophenanthrene moiety. google.com These dyes are designed to have a wide absorption spectrum, enhancing the utilization of solar energy and thereby improving the photoelectric conversion efficiency of DSSCs. google.com The introduction of an ethyl group at the 1-position of the dihydrophenanthrene core could potentially influence the dye's solubility, electronic properties, and anchoring onto the semiconductor surface, all of which are critical parameters for device performance.

Development of π-Conjugated Polymers Incorporating Dihydrophenanthrene Units

π-conjugated polymers are at the forefront of research for applications in organic electronics, including polymer solar cells (PSCs). The incorporation of 9,10-disubstituted-9,10-dihydrophenanthrene units into polymer backbones has been explored to create materials with desirable electronic and physical properties. researchgate.net For instance, homopolymers containing 9,10-disubstituted dihydrophenanthrene units exhibit a π-conjugation system analogous to that of poly(9,9-dialkylfluorene)s, with UV-Vis absorption peaks around 380 nm and photoluminescence peaks at approximately 430 nm. researchgate.net

Research on planar conjugated polymers containing 9,10-disubstituted phenanthrene (B1679779) units as the donor and 5,6-bis(octyloxy)benzothiadiazole as the acceptor has yielded materials with medium bandgaps (around 2.0 eV) and low-lying HOMO energy levels (below -5.3 eV). nih.gov These characteristics, combined with high hole mobilities, have led to PSCs with power conversion efficiencies reaching 4.24%. nih.gov While these studies have often employed substituents like octyl or 2-ethylhexyl to ensure solubility and processability, the principles can be extended to other alkyl groups. researchgate.netnih.gov The introduction of a 1-ethyl group onto the dihydrophenanthrene unit within a polymer chain would be expected to similarly influence the polymer's solubility and morphology in thin films, which are crucial factors for device performance.

Polymer TypeDonor UnitAcceptor UnitHOMO Level (eV)Power Conversion Efficiency (%)
P19,10-disubstituted phenanthrene5,6-bis(octyloxy)benzothiadiazole< -5.34.24 nih.gov
P29,10-disubstituted phenanthrene5,6-bis(octyloxy)benzothiadiazole< -5.3Not specified
P39,10-disubstituted phenanthrene5,6-bis(octyloxy)benzothiadiazole< -5.3Not specified
P49,10-disubstituted phenanthrene5,6-bis(octyloxy)benzothiadiazole< -5.3Not specified

Dihydrophenanthrenes as Key Intermediates in Complex Organic Molecule Synthesis

The rigid, three-dimensional structure of the dihydrophenanthrene scaffold makes it a valuable synthon for the construction of complex, polycyclic molecules, including a wide array of natural products.

Role in Natural Product Synthesis

The 9,10-dihydrophenanthrene (B48381) core is a common structural motif found in numerous natural products, many of which exhibit interesting biological activities. espublisher.com These compounds have been isolated from various plant species and have shown properties such as antioxidant, antimicrobial, and cytotoxic effects. researchgate.netnih.govnih.gov Consequently, the synthesis of dihydrophenanthrene derivatives is a key step in the total synthesis of these natural products. espublisher.comespublisher.comresearchgate.net For example, the octahydrophenanthrene core, which can be derived from a dihydrophenanthrene precursor, is central to natural products like totarol (B1681349) and podocarpa-8,11,13-triene. espublisher.com While there is no direct evidence of this compound being a direct intermediate in known natural product synthesis, its potential as a precursor to more complex, substituted phenanthrene-based natural products remains an area for exploration. The development of novel synthetic methodologies, such as palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction, provides efficient routes to various substituted dihydrophenanthrenes, which in turn can serve as building blocks for a diverse range of natural and synthetic molecules. espublisher.comespublisher.comresearchgate.net

Strategies for Stereocontrolled Assembly of Complex Organic Structures

The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereocontrol. While specific strategies for the stereocontrolled assembly of structures derived from this compound are not detailed in the available literature, general principles of asymmetric synthesis can be applied to the dihydrophenanthrene framework. The presence of stereocenters at the 9 and 10 positions of dihydrophenanthrene diols, for instance, highlights the importance of stereochemistry in this class of compounds. nih.gov Synthetic strategies aiming for stereocontrol might involve the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. The functionalization of the dihydrophenanthrene core through reactions like the Suzuki-Miyaura coupling can be a key step in building up molecular complexity, and the stereochemical outcome of such reactions would be crucial for the synthesis of enantiomerically pure target molecules. researchgate.net

Development of Novel Chemical Reagents and Catalysts Utilizing Dihydrophenanthrene Frameworks

The unique structural and electronic properties of the dihydrophenanthrene scaffold also make it an intriguing platform for the design of novel chemical reagents and catalysts. While the direct application of this compound in this area is not yet established, the broader phenanthrene class of compounds has been recognized for its potential in catalysis. Phenanthrene moieties can serve as interesting ligands for the development of new catalyst systems. espublisher.comresearchgate.net The rigidity of the dihydrophenanthrene framework could provide a stable and well-defined environment for a catalytic metal center. By introducing specific functional groups onto the this compound core, it may be possible to create tailored ligands that can influence the activity and selectivity of a catalyst. The synthesis of such functionalized dihydrophenanthrenes is achievable through established synthetic routes, opening up possibilities for their exploration in catalysis research. espublisher.comespublisher.comresearchgate.net

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies for Substituted Dihydrophenanthrenes

The development of environmentally benign and efficient synthetic routes to substituted 9,10-dihydrophenanthrenes is a paramount objective. Current research is actively pursuing innovative catalytic systems and reaction pathways to improve atom economy and reduce waste.

One promising avenue involves the use of palladium-catalyzed reactions. A novel approach has been developed for the synthesis of 9,10-dihydrophenanthrene (B48381) and its derivatives via a palladium-catalyzed Heck reaction, followed by a Reverse Diels-Alder reaction involving the elimination of formaldehyde (B43269). researchgate.netespublisher.com This method has shown utility in preparing a range of substituted phenanthrenes, highlighting its potential for creating diverse molecular architectures. researchgate.netespublisher.com Further research into this and other catalytic systems, such as those employing rhodium, is anticipated to yield even more efficient and selective syntheses. For instance, reactions carried out with phenylpyridine analogs and 1,6-enynes using a rhodium catalyst have demonstrated a pathway to dihydrophenanthrene derivatives. nih.gov

Future investigations will likely focus on:

Catalyst Development: Designing novel catalysts that offer higher turnover numbers, operate under milder conditions, and are recoverable and reusable.

Alternative Feedstocks: Exploring the use of renewable starting materials to enhance the sustainability of synthetic processes.

Reaction Optimization: Systematically studying reaction parameters to maximize yields and minimize the formation of byproducts.

Advanced Spectroscopic Characterization of Transient Dihydrophenanthrene Intermediates

A comprehensive understanding of reaction mechanisms necessitates the characterization of fleeting intermediates. The application of advanced spectroscopic techniques is crucial for elucidating the intricate steps involved in the formation and transformation of dihydrophenanthrenes.

While standard spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and LC-MS are routinely used to confirm the structures of stable dihydrophenanthrene derivatives researchgate.net, the focus is shifting towards capturing the nature of transient species. Techniques such as time-resolved spectroscopy and in-situ monitoring will be instrumental in this endeavor. For instance, understanding the intermediates in palladium-catalyzed cyclization reactions can provide insights into the reaction pathway, whether it proceeds through a 6π electrocyclic reaction or an intramolecular Heck mechanism. espublisher.com

Future research will likely involve the application of:

Femtosecond Transient Absorption Spectroscopy: To observe the ultrafast dynamics of excited states and reactive intermediates.

Matrix Isolation Spectroscopy: To trap and study highly reactive species at low temperatures.

In-situ NMR and IR Spectroscopy: To monitor reaction progress and identify intermediates in real-time.

Deeper Understanding of Structure-Reactivity Relationships in 1-Ethyl-9,10-dihydrophenanthrene Systems

The biological and chemical properties of this compound derivatives are intrinsically linked to their three-dimensional structure. A thorough investigation of structure-activity relationships (SAR) is essential for the rational design of molecules with desired functionalities.

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease. nih.gov These studies have begun to unravel the SAR of this class of compounds, indicating that the nature and position of substituents significantly impact their inhibitory activity. For example, it has been shown that bulkier groups at certain positions and specific heterocyclic moieties can enhance inhibitory effects. nih.gov

Future research efforts will concentrate on:

Systematic Analogue Synthesis: Preparing a wide array of derivatives with systematic variations in substitution patterns to build comprehensive SAR models.

Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational methods to correlate structural features with observed activity, enabling predictive modeling.

X-ray Crystallography: Determining the precise three-dimensional structures of dihydrophenanthrene derivatives and their complexes with biological targets to inform rational drug design.

Computational Design and Predictive Modeling of Dihydrophenanthrene-Based Functional Materials

Computational chemistry and materials science offer powerful tools for the in-silico design and prediction of the properties of novel materials. The application of these methods to dihydrophenanthrene-based systems can accelerate the discovery of materials with tailored electronic, optical, and mechanical properties.

The core phenanthrene (B1679779) structure is a key component in many polycyclic aromatic hydrocarbons (PAHs), which are of interest for their potential applications in materials science. researchgate.netespublisher.com Computational modeling can be used to predict the properties of new dihydrophenanthrene derivatives and guide synthetic efforts towards materials with specific functionalities. researchgate.net This includes designing materials for applications in electronics, photonics, and catalysis.

Future research in this area will likely encompass:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, spectroscopic properties, and reactivity of new dihydrophenanthrene derivatives.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions of these molecules in various environments.

Materials Informatics: Utilizing data-driven approaches to identify promising candidates for specific applications from large virtual libraries of compounds. researchgate.net

Integration of Dihydrophenanthrene Chemistry with Flow Chemistry and Green Chemistry Principles

The principles of green chemistry and the technology of flow chemistry are revolutionizing the way chemical synthesis is performed. rsc.orgrsc.orgmit.edu Applying these concepts to the synthesis of this compound and its derivatives can lead to safer, more efficient, and scalable manufacturing processes. rsc.orgrsc.orgmit.edu

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.netyoutube.com The integration of flow chemistry with catalytic processes for dihydrophenanthrene synthesis can lead to significant improvements in yield, selectivity, and process safety. researchgate.netyoutube.com

Future research will focus on:

Development of Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of dihydrophenanthrene derivatives.

Integration of In-line Analytics: Incorporating real-time monitoring techniques into flow systems to enable rapid process optimization and quality control.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating and characterizing 1-Ethyl-9,10-dihydrophenanthrene from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol) followed by chromatographic techniques such as silica gel column chromatography and semi-preparative HPLC. Structural elucidation relies on 1D/2D NMR (e.g., identifying hydroxyl and methyl groups) and comparison with literature data for analogous dihydrophenanthrenes . For example, 2,7-dihydroxy-1-methyl-5-aldehyde-9,10-dihydrophenanthrene was isolated from Juncus maritimus using these methods .

Q. How can synthetic routes be optimized for this compound derivatives?

  • Methodological Answer : Key steps include acetylation of the parent compound, followed by oxidation or dehydrogenation. For instance, 2-phenanthrene carboxylic acid was synthesized from 9,10-dihydrophenanthrene via acetylation, sulfur-mediated dehydrogenation, and haloform oxidation . Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side products, as seen in epoxide formation studies .

Q. What analytical techniques are critical for confirming the purity and identity of dihydrophenanthrene derivatives?

  • Methodological Answer : High-pressure liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is essential for metabolite identification . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular structures, particularly for distinguishing between isomers (e.g., dihydrodiols vs. phenanthrols) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 9,10-dihydrophenanthrene derivatives under high-temperature conditions?

  • Methodological Answer : Flash vacuum thermolysis (550–730°C) of precursors like dihydrobenzothiepine dioxide generates biradical intermediates, which undergo ring closure and methyl radical loss to yield dihydrophenanthrenes. Isotopic labeling (e.g., ¹⁸O₂) can track oxygen incorporation in dihydrodiols .

Q. How do microbial transformations alter the metabolic profile of phenanthrene derivatives?

  • Methodological Answer : Cyanobacteria (e.g., Agmenellum quadruplicatum) metabolize phenanthrene into trans-9,10-dihydrodiols and methoxylated derivatives via cytochrome P450-like enzymes. Toxicity assays (e.g., algal lawn bioassays) reveal inhibitory effects of metabolites like 9,10-phenanthrenequinone, guiding studies on biodegradation pathways .

Q. What strategies resolve enantiomeric excess in dihydrodiol metabolites?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) spectroscopy quantifies excess. For example, A. quadruplicatum produced phenanthrene trans-9,10-dihydrodiol with a 22% excess of the (-)-9S,10S enantiomer .

Q. How do structural modifications (e.g., hydroxylation, alkylation) influence the bioactivity of dihydrophenanthrene derivatives?

  • Methodological Answer : Bioactivity-guided assays (e.g., DPPH radical scavenging) show that hydroxyl groups at positions 2, 4, and 7 enhance antioxidant activity, as seen in 2,4,7-trihydroxy-9,10-dihydrophenanthrene . Antiproliferative effects (e.g., against cancer cell lines) correlate with substituents like vinyl or aldehyde groups, as demonstrated in Juncus species .

Q. What role do glutathione conjugates play in detoxifying reactive dihydrophenanthrene epoxides?

  • Methodological Answer : Glutathione-S-transferase (GST) catalyzes conjugation of epoxides (e.g., 10-(N-acetylcysteinyl)-9-hydroxy-9,10-dihydrophenanthrene), reducing cytotoxicity. Competitive inhibition assays with NAC (N-acetylcysteine) quantify detoxification efficiency .

Key Notes

  • Contradictions : (microbial metabolism) and 19 (plant extraction) highlight divergent sources for dihydrophenanthrenes, emphasizing context-dependent methodological choices.
  • Unreliable Sources : Commercial data (e.g., TCI America SDS ) were excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.